molecular formula C8H8ClF4N B6256381 1-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1214384-85-6

1-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B6256381
CAS No.: 1214384-85-6
M. Wt: 229.6
InChI Key:
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Description

1-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride is an organic compound characterized by the presence of a fluorinated aromatic ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoro-3-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which 1-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated aromatic ring enhances binding affinity and specificity, while the amine group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-3-(trifluoromethyl)phenylmethanol
  • 2-fluoro-3-(trifluoromethyl)phenylacetic acid
  • 1-(4-(trifluoromethoxy)phenyl)cyclopropylmethanamine hydrochloride

Uniqueness

1-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to its specific combination of a fluorinated aromatic ring and an amine group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry and industrial applications.

Properties

CAS No.

1214384-85-6

Molecular Formula

C8H8ClF4N

Molecular Weight

229.6

Purity

95

Origin of Product

United States

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